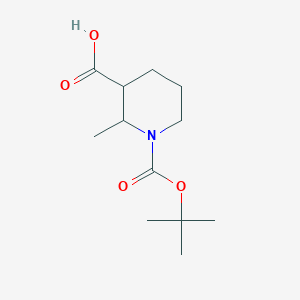
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid
Übersicht
Beschreibung
The compound “1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid” is a derivative of piperidine, which is a widely used chemical structure in pharmaceuticals and organic synthesis . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines in peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .Molecular Structure Analysis
The molecular structure of this compound involves a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The tert-butoxycarbonyl (Boc) group is attached to one of the nitrogen atoms of the piperidine ring . The carboxylic acid group is attached to the 3-position of the piperidine ring .Chemical Reactions Analysis
The Boc group can be removed from the compound under acidic conditions . The removal of the Boc group results in a carbamic acid, which then undergoes decarboxylation to yield the free amine . This reaction is commonly used in peptide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the piperidine ring and the Boc group . The Boc group is stable under basic conditions and inert against various nucleophiles . The piperidine ring is a common structural motif in pharmaceuticals and organic synthesis .Wissenschaftliche Forschungsanwendungen
Tert-Butyloxycarbonylation Reagent
- Chemoselective Tert-Butyloxycarbonylation: Boc compounds, like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), are used as tert-butyloxycarbonylation reagents for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, without the need for a base. This process is chemoselective and yields high results under mild conditions (Saito, Ouchi, & Takahata, 2006).
Crystal Structure Analysis
- Examining Peptide Conformation: The crystal structure of compounds such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine has been studied to examine the role of N-methylation in determining peptide conformation, revealing insights into the molecular structure and interactions (Jankowska et al., 2002).
Group Migration in Chemical Synthesis
- Facilitating Group Migration: Boc compounds can trigger N→O tert-butyloxycarbonyl (Boc) migration in certain imides via a base-generated alkoxide, involving an unusual nine-membered cyclic transition state. This is significant in the context of chemical synthesis and molecular rearrangement (Xue & Silverman, 2010).
Enhanced Selectivity in Deprotection
- Improving Selectivity in Deprotection Processes: Boc groups are selectively removed using certain acidic mixtures, enhancing the specificity of deprotection in complex chemical synthesis, particularly relevant in peptide research (Bodanszky & Bodanszky, 2009).
Role in Synthesis of Non-Proteinogenic Amino Acids
- Synthesis of Protected Methyl Esters: Boc groups are used in the synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids, such as 2,3-l-diaminopropanoic acid (l-Dap), crucial for advanced organic synthesis and pharmaceutical research (Temperini et al., 2020).
Dimerization in Organic Synthesis
- Facilitating Dimerization in Amino Acids: The Boc-protected N-carboxanhydrides of amino acids can undergo dimerization in the presence of a base, forming pyrrolidine analogs. This demonstrates the utility of Boc in facilitating complex organic reactions (Leban & Colson, 1996).
Synthesis of Unnatural Amino Acids
- Stereoselective Synthesis: Boc compounds are employed in the stereoselective synthesis of unnatural amino acids like 2-azabicyclo[3.1.0]hexane-3-carboxylic acid, which are important in the development of novel peptides and drugs (Gan et al., 2013).
Wirkmechanismus
Target of Action
The compound “1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid” is primarily used as a protecting group in organic synthesis .
Mode of Action
The compound acts as a protecting group for amines, specifically the tert-butyloxycarbonyl (Boc) group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable and can withstand various reaction conditions, which allows for transformations of other functional groups .
Biochemical Pathways
By protecting reactive amine groups, it allows for selective reactions to occur at other sites in the molecule .
Pharmacokinetics
Its role is to facilitate chemical reactions in a controlled manner, and it is usually removed from the final product .
Result of Action
The primary result of the action of this compound is the protection of amine groups during chemical reactions. This allows for selective reactions to occur at other functional groups in the molecule. Once its role is fulfilled, the Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Action Environment
The action of this compound is influenced by the reaction conditions, including the pH, temperature, and the presence of other reactants. For example, the addition of the Boc group to amines requires a base and occurs under aqueous conditions . The removal of the Boc group requires an acidic environment .
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the development of more efficient synthesis methods for this compound and its derivatives. Additionally, the compound’s potential applications in pharmaceuticals and organic synthesis could be further explored. The use of this compound in the synthesis of peptides and other biologically active molecules could also be a promising area of research .
Eigenschaften
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNCDXAIDIETKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



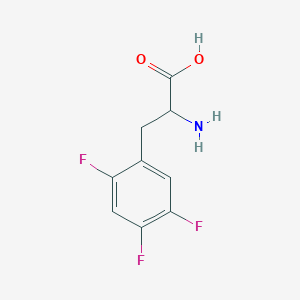
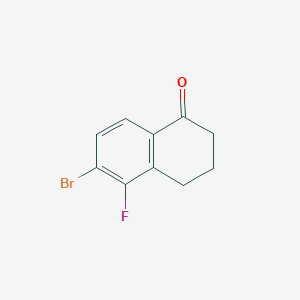
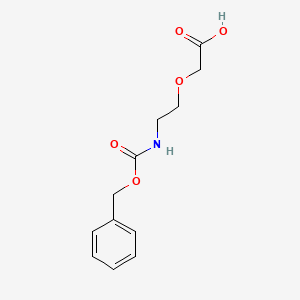
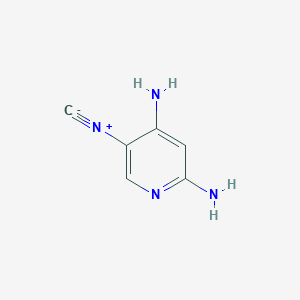
![3,6-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-1,2,4,5-tetrazine](/img/structure/B3094624.png)
![1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B3094643.png)
![2-(6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetic acid](/img/structure/B3094645.png)
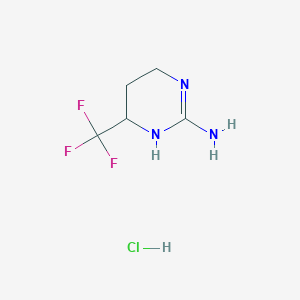
![(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3094661.png)

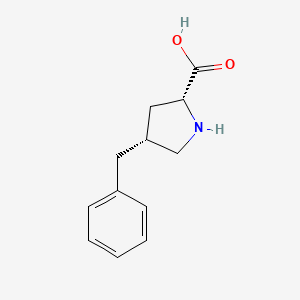
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid](/img/structure/B3094695.png)
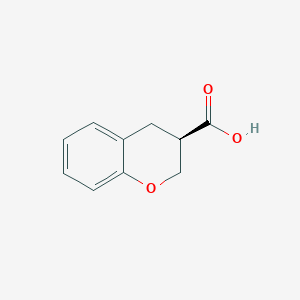
![2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B3094719.png)